N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide
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Overview
Description
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C14H23N3O4S It is a derivative of benzenesulfonamide, featuring both nitro and butylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of N-butylbenzenesulfonamide to introduce the nitro group at the 3-position. This is followed by the introduction of the butylamino group at the 4-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction: N-butyl-4-(butylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the butylamino group.
Scientific Research Applications
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also play a role in binding to target proteins, affecting their activity.
Comparison with Similar Compounds
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-butylbenzenesulfonamide: Lacks the nitro and butylamino groups, resulting in different chemical and biological properties.
4-(butylamino)-3-nitrobenzenesulfonamide: Similar structure but without the N-butyl group, which may affect its solubility and reactivity.
N-butyl-3-nitrobenzenesulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-butyl-4-(butylamino)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-3-5-9-15-13-8-7-12(11-14(13)17(18)19)22(20,21)16-10-6-4-2/h7-8,11,15-16H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRRPLODAZLLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCCCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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